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Compound of Interest

Compound Name: VT-464 racemate

CAS No.:
1375603-36-3; 1375603-38-5;

1610537-15-9

Cat. No.: B2450732 Get Quote

Introduction: The Significance of VT-464
(Seviteronel) in Oncology
VT-464, also known as Seviteronel, is a potent and selective non-steroidal inhibitor of

CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Developed by

Viamet Pharmaceuticals and Innocrin Pharmaceuticals, VT-464 has garnered significant

attention in the field of oncology, particularly for its potential in treating castration-resistant

prostate cancer (CRPC) and certain types of breast cancer.[1][2][4] What sets VT-464 apart is

its dual mechanism of action; it not only inhibits CYP17A1 lyase, thereby blocking the

production of androgens that fuel cancer growth, but it also functions as a direct antagonist of

the androgen receptor (AR).[5] This comprehensive guide provides a detailed, step-by-step

protocol for the synthesis of the racemic form of VT-464, intended for researchers, medicinal

chemists, and drug development professionals.

Mechanistic Insight: Why Inhibit CYP17A1?
The cytochrome P450 17A1 (CYP17A1) enzyme is a validated therapeutic target in hormone-

dependent cancers. It possesses both 17α-hydroxylase and 17,20-lyase activities, which are

essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone

(DHEA) and androstenedione, respectively. These are key precursors to testosterone and

dihydrotestosterone (DHT), potent androgens that drive the proliferation of prostate cancer
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cells. By selectively inhibiting the 17,20-lyase activity, VT-464 effectively curtails androgen

production, offering a targeted therapeutic strategy.

Proposed Synthetic Pathway for Racemic VT-464
The synthesis of racemic VT-464 can be logically approached through a convergent strategy.

This involves the preparation of two key intermediates: a substituted pyridine core and a

fluorinated phenyl ethanol moiety. These intermediates are then coupled to form the final

product. The following sections detail the synthesis of these intermediates and the final

coupling step.

Synthesis of Intermediate A

Synthesis of Intermediate B

Final Coupling Step

2,6-Dibromopyridine

2-Bromo-6-(1H-1,2,4-triazol-1-yl)pyridine
(Intermediate A)

 Nucleophilic Aromatic
 Substitution

1H-1,2,4-Triazole

Intermediate A

3-Fluoro-4-(trifluoromethyl)benzonitrile

3-Fluoro-4-(trifluoromethyl)benzaldehyde

 Reduction (e.g., DIBAL-H)

rac-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanol
(Intermediate B)

 Grignard Reaction

Methylmagnesium Bromide

Intermediate B

rac-VT-464

 Grignard Reaction

Overall synthetic workflow for racemic VT-464.
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Figure 1: Overall synthetic workflow for racemic VT-464.

Part 1: Synthesis of Key Intermediates
Protocol 1: Synthesis of 2-Bromo-6-(1H-1,2,4-triazol-1-
yl)pyridine (Intermediate A)
This protocol describes the synthesis of the core pyridine-triazole structure via a nucleophilic

aromatic substitution reaction.

Materials and Reagents:

Reagent Supplier Grade

2,6-Dibromopyridine Sigma-Aldrich 98%

1H-1,2,4-Triazole Alfa Aesar 99%

Potassium Carbonate (K₂CO₃) Fisher Scientific Anhydrous

N,N-Dimethylformamide (DMF) VWR Anhydrous

Ethyl acetate (EtOAc) EMD Millipore ACS Grade

Hexanes EMD Millipore ACS Grade

Saturated Sodium Bicarbonate

(NaHCO₃) solution
- -

Brine (Saturated NaCl solution) - -

Anhydrous Magnesium Sulfate

(MgSO₄)
Acros Organics -

Experimental Procedure:

To a stirred solution of 2,6-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide

(DMF), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq).
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Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress

by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a gradient of ethyl

acetate in hexanes to afford 2-bromo-6-(1H-1,2,4-triazol-1-yl)pyridine (Intermediate A) as a

solid.

Rationale: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic

substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the

triazole anion. Potassium carbonate acts as a base to deprotonate the 1H-1,2,4-triazole.

Protocol 2: Synthesis of rac-1-(3-Fluoro-4-
(trifluoromethyl)phenyl)ethanol (Intermediate B)
This protocol outlines the preparation of the racemic alcohol intermediate starting from the

corresponding benzaldehyde.

Materials and Reagents:
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Reagent Supplier Grade

3-Fluoro-4-

(trifluoromethyl)benzaldehyde
Combi-Blocks >97%

Methylmagnesium Bromide

(3.0 M in Diethyl Ether)
Sigma-Aldrich -

Anhydrous Tetrahydrofuran

(THF)
Acros Organics -

Saturated Ammonium Chloride

(NH₄Cl) solution
- -

Diethyl Ether Fisher Scientific Anhydrous

Anhydrous Sodium Sulfate

(Na₂SO₄)
VWR -

Experimental Procedure:

To a solution of 3-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous

tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide

(1.2 eq, 3.0 M solution in diethyl ether) dropwise.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 2-3 hours. Monitor the reaction by TLC.

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution at 0 °C.

Extract the aqueous layer with diethyl ether (3 x 40 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the organic layer under reduced pressure to yield rac-1-(3-fluoro-4-

(trifluoromethyl)phenyl)ethanol (Intermediate B) as an oil, which can be used in the next step

without further purification.
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Rationale: The Grignard reaction is a classic and efficient method for the formation of carbon-

carbon bonds. The addition of the methyl Grignard reagent to the aldehyde carbonyl forms the

desired secondary alcohol. Anhydrous conditions are critical to prevent quenching of the highly

reactive Grignard reagent.

Part 2: Final Assembly of Racemic VT-464
Protocol 3: Synthesis of rac-2-(1-(3-Fluoro-4-
(trifluoromethyl)phenyl)ethyl)-6-(1H-1,2,4-triazol-1-
yl)pyridine (Racemic VT-464)
This final step involves the coupling of the two key intermediates to generate the target

molecule.

Grignard Formation

Coupling Reaction

Intermediate A
(2-Bromo-6-(1H-1,2,4-triazol-1-yl)pyridine)

Pyridyl Grignard Reagent

 THF, I₂ (cat.)

Magnesium Turnings

Pyridyl Grignard Reagent

rac-VT-464

 THF, -78 °C to rt

3-Fluoro-4-(trifluoromethyl)benzaldehyde

Final coupling step via Grignard reaction.
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Figure 2: Final coupling step via Grignard reaction.

Materials and Reagents:

Reagent Supplier Grade

Intermediate A (from Protocol 1) -

Magnesium (Mg) turnings Sigma-Aldrich -

Iodine (I₂) J.T. Baker Crystal

Anhydrous Tetrahydrofuran

(THF)
Acros Organics -

3-Fluoro-4-

(trifluoromethyl)benzaldehyde
Combi-Blocks >97%

Saturated Ammonium Chloride

(NH₄Cl) solution
- -

Ethyl acetate (EtOAc) EMD Millipore ACS Grade

Hexanes EMD Millipore ACS Grade

Anhydrous Sodium Sulfate

(Na₂SO₄)
VWR -

Experimental Procedure:

Activate magnesium turnings (1.5 eq) in a flame-dried flask under a nitrogen atmosphere.

Add a small crystal of iodine.

Add a solution of Intermediate A (1.0 eq) in anhydrous THF dropwise to the magnesium

turnings. The reaction may need gentle heating to initiate. Once initiated, maintain a gentle

reflux by controlling the addition rate.

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure

the formation of the Grignard reagent.
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In a separate flask, dissolve 3-fluoro-4-(trifluoromethyl)benzaldehyde (1.1 eq) in anhydrous

THF and cool to -78 °C.

Slowly add the prepared Grignard reagent to the aldehyde solution via cannula.

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and

stir for an additional 2-3 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution

at 0 °C.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a gradient of

ethyl acetate in hexanes to yield rac-VT-464.

Rationale: This key step involves the formation of a pyridyl Grignard reagent from Intermediate

A, which then acts as a nucleophile, attacking the carbonyl carbon of the fluorinated

benzaldehyde. This forms the carbon-carbon bond that connects the two main fragments of the

VT-464 molecule, directly yielding the racemic secondary alcohol.

Data Summary
Compound Molecular Formula

Molecular Weight (
g/mol )

Expected Yield (%)

Intermediate A C₇H₅BrN₄ 225.05 70-80

Intermediate B C₈H₇F₄O 206.13 >90

rac-VT-464 C₁₅H₁₁F₄N₅O 353.28 40-50

Conclusion
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This application note provides a comprehensive and logical synthetic pathway for the

production of racemic VT-464. The described protocols are based on established and reliable

organic chemistry transformations, offering a solid foundation for researchers in the field of

medicinal chemistry and drug development. The successful synthesis of this compound will

enable further investigation into its promising therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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